molecular formula C14H10N4O8 B1661863 Benzene, 1,1'-ethylidenebis[2,4-dinitro- CAS No. 98120-61-7

Benzene, 1,1'-ethylidenebis[2,4-dinitro-

Cat. No.: B1661863
CAS No.: 98120-61-7
M. Wt: 362.25 g/mol
InChI Key: INJLQZRUQYRZLB-UHFFFAOYSA-N
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Description

Benzene, 1,1'-ethylidenebis[2,4-dinitro- (systematic IUPAC name) is a nitroaromatic compound characterized by two benzene rings linked by an ethylidene bridge (–CH₂–CH₂–), with each ring substituted by nitro (–NO₂) groups at the 2 and 4 positions. Nitroaromatics are typically associated with high stability, reactivity in electrophilic substitution, and hazards such as acute toxicity and explosiveness due to the electron-withdrawing nitro groups .

Properties

CAS No.

98120-61-7

Molecular Formula

C14H10N4O8

Molecular Weight

362.25 g/mol

IUPAC Name

1-[1-(2,4-dinitrophenyl)ethyl]-2,4-dinitrobenzene

InChI

InChI=1S/C14H10N4O8/c1-8(11-4-2-9(15(19)20)6-13(11)17(23)24)12-5-3-10(16(21)22)7-14(12)18(25)26/h2-8H,1H3

InChI Key

INJLQZRUQYRZLB-UHFFFAOYSA-N

SMILES

CC(C1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]

Canonical SMILES

CC(C1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues with Varying Bridges

(a) Benzene, 1,1'-(1,3-propanediyl)bis[2,4-dinitro- (CAS 20899-75-6)
  • Bridge : Propane (–CH₂–CH₂–CH₂–) instead of ethylidene.
  • Formula : C₁₅H₁₂N₄O₈ vs. C₁₄H₁₀N₄O₈ (estimated for target compound).
  • Molecular Weight : 376.28 g/mol.
  • Key Differences : The longer propane bridge increases molecular flexibility and may reduce melting point compared to the rigid ethylidene-linked compound. The additional methylene group also increases hydrophobicity .
(b) Benzene, 1,1'-(1E)-1,2-ethenediylbis[2,4,6-trinitro- (CAS 19138-90-0)
  • Bridge : Ethenediyl (–CH=CH–) with a double bond.
  • Formula : C₁₄H₆N₆O₁₂.
  • Molecular Weight : 450.23 g/mol.
  • Key Differences : The conjugated double bond enhances planarity and resonance stability. The additional nitro groups at the 6 position increase density and explosiveness, making this compound more hazardous than the target .

Analogues with Alternative Functional Groups

(a) Bis(2,4-dinitrophenyl) disulfide (CAS 2253-67-0)
  • Bridge : Disulfide (–S–S–) instead of ethylidene.
  • Formula : C₁₂H₆N₄O₈S.
  • Molecular Weight : 366.26 g/mol.
  • However, disulfide bonds are prone to redox reactions, unlike the inert ethylidene bridge .
(b) Benzene,1,1'-thiobis[2,4-dinitro- (CAS not specified)
  • Bridge : Thioether (–S–) instead of ethylidene.
  • Key Differences : The thioether bridge reduces electron-withdrawing effects compared to nitro groups, altering reactivity in substitution reactions. This compound may exhibit lower thermal stability .

Physicochemical Property Comparison

Compound Bridge Type Molecular Formula Molecular Weight (g/mol) Nitro Groups per Ring Key Properties
Target Compound Ethylidene C₁₄H₁₀N₄O₈ (est.) ~366 (est.) 2 High rigidity, moderate hydrophobicity
1,3-Propanediyl analog Propane C₁₅H₁₂N₄O₈ 376.28 2 Increased flexibility, lower MP
Ethenediyl-trinitro Ethenediyl C₁₄H₆N₆O₁₂ 450.23 3 Planar structure, high explosiveness
Bis(2,4-dinitrophenyl) disulfide Disulfide C₁₂H₆N₄O₈S 366.26 2 Polarizable, redox-sensitive

Hazard and Stability Profiles

  • Target Compound : Likely classified as acutely toxic (oral, dermal) and irritant (skin/eyes) based on analogs like Benzene, 1,1'-(1E)-1,2-ethenediylbis[2,4,6-trinitro- (H302, H315, H319) .
  • Thermal Stability : Ethylidene-linked nitroaromatics are less shock-sensitive than ethenediyl derivatives due to the absence of conjugated nitro groups. However, storage below 25°C is recommended to prevent decomposition .

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